LY2922470 - 1423018-12-5

LY2922470

Catalog Number: EVT-273969
CAS Number: 1423018-12-5
Molecular Formula: C28H29NO4S
Molecular Weight: 475.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY2922470 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). [] It belongs to a class of compounds that mimic the effects of endogenous free fatty acids, specifically targeting GPR40. [] This receptor plays a crucial role in regulating glucose homeostasis by amplifying insulin secretion from pancreatic β-cells in response to elevated glucose levels. [] LY2922470 has been the subject of extensive preclinical and early clinical development for the treatment of type 2 diabetes mellitus (T2DM). []

Acetylsalicylic acid

  • Relevance: The transcriptomic gene signature induced by LY2922470 shows similarities to those induced by acetylsalicylic acid, suggesting LY2922470 might have protective effects against ischemic stroke. []

Progesterone

  • Relevance: The transcriptomic gene signature of LY2922470 is similar to that of progesterone, further supporting its potential protective effects against ischemic stroke. []

Estradiol

  • Relevance: Like progesterone, the transcriptomic gene signature induced by LY2922470 shares similarities with that of estradiol, reinforcing its potential as a protective agent against ischemic stroke. []

Dipyridamole

  • Relevance: The transcriptomic gene signature of LY2922470 aligns with that of dipyridamole, suggesting LY2922470 might offer protection against ischemic stroke. []

Dihydroergotamine

  • Relevance: The transcriptomic gene signature elicited by LY2922470 shares similarities with that of dihydroergotamine, indicating that LY2922470 might possess protective properties against ischemic stroke. []

AM1638

  • Compound Description: AM1638 is a full agonist of the G protein-coupled receptor 40 (GPR40). It has been shown to protect endothelial cells against palmitate-induced oxidative stress by enhancing nuclear factor erythroid 2–related factor 2 (NRF2) translocation and heme oxygenase-1 (HO-1) expression. []

TAK875

  • Compound Description: TAK875, also known as fasiglifam, is a partial agonist of GPR40. Similar to AM1638, it has shown protective effects against palmitate-induced toxicity in human umbilical vein endothelial cells (HUVECs) but through a different mechanism, primarily by reducing endoplasmic reticulum stress and nuclear damage. [, ]
  • Relevance: Both TAK875 and LY2922470 are GPR40 agonists, but they differ in their effects on inflammatory responses in HUVECs. Unlike LY2922470, TAK875 does not inhibit lipopolysaccharide (LPS)-induced NF-κB activation or the expression of adhesion molecules VCAM-1 and ICAM-1. [] This difference highlights the potential for ligand-dependent effects of different GPR40 agonists.

LY2881835

  • Relevance: LY2881835 is structurally related to LY2922470 and shares the same target, GPR40. Both compounds have been investigated for their potential in treating type 2 diabetes mellitus due to their glucose-lowering effects. [, ]

LY2922083

  • Relevance: LY2922083 is structurally related to LY2922470 and shares GPR40 as their target. Both compounds were explored for their potential as a treatment for type 2 diabetes mellitus due to their glucose-lowering effects. [, ]

P11187

  • Compound Description: P11187 is a GPR40 agonist currently undergoing clinical trials for treating type 2 diabetes. []
  • Relevance: Both P11187 and LY2922470 target GPR40 and are being investigated for their therapeutic potential in type 2 diabetes. []

SHR0534

  • Compound Description: SHR0534 is a GPR40 agonist currently in clinical trials for treating type 2 diabetes. []
  • Relevance: Similar to LY2922470, SHR0534 is a GPR40 agonist and is being evaluated for its efficacy and safety in treating type 2 diabetes. []

CNX-011-67

  • Compound Description: CNX-011-67 is a GPR40 agonist in preclinical development for treating type 2 diabetes. []
  • Relevance: Like LY2922470, CNX-011-67 targets GPR40 and is being studied preclinically for its potential in treating type 2 diabetes. []

SAR1

  • Compound Description: SAR1 is a GPR40 agonist in preclinical development for treating type 2 diabetes. []
  • Relevance: Both SAR1 and LY2922470 target GPR40 and are being studied preclinically for their potential in treating type 2 diabetes. []

DS-1558

  • Compound Description: DS-1558 is a GPR40 agonist in preclinical development for treating type 2 diabetes. []
  • Relevance: DS-1558 and LY2922470 both target GPR40 and are being studied preclinically for their potential in treating type 2 diabetes. []

BMS-986118

  • Compound Description: BMS-986118 is a GPR40 agonist in preclinical development for treating type 2 diabetes. []
  • Relevance: BMS-986118 and LY2922470 both target GPR40 and are being studied preclinically for their potential in treating type 2 diabetes. []
Source and Classification

LY2922470 was synthesized by researchers at Eli Lilly and Company as part of a broader effort to discover effective treatments for metabolic disorders. It belongs to a class of compounds that target G protein-coupled receptors, specifically designed to enhance insulin secretion in response to glucose levels. The classification of LY2922470 places it within the category of pharmacological agents aimed at treating metabolic diseases, particularly those involving insulin resistance and glucose homeostasis.

Synthesis Analysis

Methods and Technical Details

The synthesis of LY2922470 involves several key steps that optimize its pharmacological properties. Initially, a series of structure-activity relationship studies were conducted to identify suitable chemical scaffolds that would exhibit high potency and selectivity towards GPR40.

  1. Initial Lead Identification: The process began with the identification of lead compounds through screening assays that measured their ability to activate GPR40.
  2. Chemical Modifications: Various chemical modifications were made to enhance the compound's binding affinity and selectivity while minimizing off-target effects, particularly against peroxisome proliferator-activated receptors (PPARs).
  3. Optimization: The final stages involved optimizing the compound's lipophilicity and metabolic stability, which are essential for oral bioavailability.

The synthesis pathway typically involves the formation of key intermediates through reactions such as esterification, amidation, and coupling reactions, followed by purification processes like chromatography.

Molecular Structure Analysis

Structure and Data

LY2922470 can be characterized by its molecular formula C19H22F3N3O3C_{19}H_{22}F_{3}N_{3}O_{3} and a molecular weight of approximately 397.39 g/mol.

  • Molecular Structure: The compound features a central aromatic ring connected to an acidic headgroup and a hydrophobic tail, which are crucial for its activity at the GPR40 receptor.
  • 3D Structure: The three-dimensional conformation of LY2922470 has been analyzed using techniques such as X-ray crystallography and NMR spectroscopy, revealing its spatial arrangement that facilitates receptor binding.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of LY2922470 has been studied extensively to understand its stability and interaction with biological targets:

  1. Receptor Binding: The primary reaction involves the binding of LY2922470 to the GPR40 receptor, leading to a conformational change that activates downstream signaling pathways.
  2. Metabolic Stability: Investigations into its metabolic pathways have shown that LY2922470 undergoes phase I metabolism primarily through cytochrome P450 enzymes, which is crucial for predicting its pharmacokinetic profile.
Mechanism of Action

Process and Data

The mechanism of action for LY2922470 is centered on its role as an agonist for GPR40:

  1. Activation of GPR40: Upon binding to GPR40, LY2922470 triggers intracellular signaling cascades involving phospholipase C activation, leading to increased intracellular calcium levels.
  2. Insulin Secretion: This calcium mobilization results in enhanced insulin secretion from pancreatic beta cells in response to glucose, thereby improving glycemic control.

Data from preclinical studies indicate that LY2922470 significantly improves glucose tolerance in animal models, supporting its potential efficacy in human subjects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LY2922470 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates moderate solubility in aqueous solutions, which is beneficial for oral administration.
  • Stability: The compound shows good thermal stability under physiological conditions.
  • Lipophilicity: The log P value indicates favorable lipophilicity, enhancing its absorption characteristics.

These properties are critical for ensuring effective delivery and action within biological systems.

Applications

Scientific Uses

LY2922470 has potential applications primarily in the treatment of Type 2 Diabetes Mellitus due to its ability to enhance insulin secretion:

  1. Clinical Trials: Ongoing clinical trials are assessing its safety and efficacy in human subjects with Type 2 Diabetes.
  2. Research Tool: Beyond therapeutic use, LY2922470 serves as a valuable research tool for studying GPR40 signaling pathways and their implications in metabolic diseases.

Properties

CAS Number

1423018-12-5

Product Name

LY2922470

IUPAC Name

(3S)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid

Molecular Formula

C28H29NO4S

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C28H29NO4S/c1-3-6-22(17-27(30)31)20-10-12-23(13-11-20)33-19-25-15-14-24(34-25)18-29-16-5-8-21-7-4-9-26(32-2)28(21)29/h4,7,9-15,22H,5,8,16-19H2,1-2H3,(H,30,31)/t22-/m0/s1

InChI Key

VJVDLRVFJTVWEO-QFIPXVFZSA-N

SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC

Solubility

Soluble in DMSO

Synonyms

LY2922470; LY-2922470; LY 2922470.

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC

Isomeric SMILES

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.